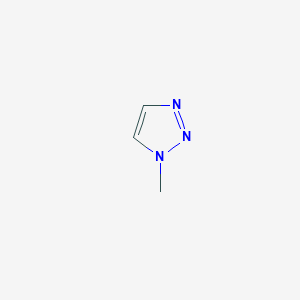
1-Methyl-1H-1,2,3-Triazol
Übersicht
Beschreibung
1-methyl-1H-1,2,3-triazole, also known as 1-methyl-1H-1,2,3-triazole, is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1-Methyl-1H-1,2,3-Triazol ist eine bedeutende Verbindung in der Arzneimittelforschung aufgrund seiner strukturellen Ähnlichkeit mit der Amidbindung, die in vielen biologisch aktiven Molekülen weit verbreitet ist. Es wurde in verschiedene medizinische Verbindungen integriert, darunter Antikonvulsiva wie Rufinamid und Antibiotika wie Cefatrizin .
Organische Synthese
In der organischen Chemie dient this compound als vielseitiger Baustein. Seine Stabilität sowohl unter sauren als auch unter basischen Bedingungen macht es zu einem exzellenten Kandidaten für den Aufbau komplexer organischer Moleküle über verschiedene synthetische Wege .
Polymerchemie
Der Triazolring wird in der Polymerchemie verwendet, um Polymere mit verbesserten Eigenschaften zu erzeugen. Seine Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, erhöht die thermische und chemische Stabilität der resultierenden Polymere .
Supramolekulare Chemie
Aufgrund seines starken Dipolmoments und seiner Fähigkeit, Wasserstoffbrückenbindungen zu bilden, wird this compound in der supramolekularen Chemie zur Konstruktion neuartiger molekularer Anordnungen und Materialien eingesetzt .
Biokonjugation
Diese Verbindung findet Anwendung in der Biokonjugation, wo sie verwendet wird, um Biomoleküle an andere Strukturen zu koppeln, wie z. B. Fluoreszenzfarbstoffe, ohne die biologische Aktivität des Moleküls zu stören, an das sie gebunden ist .
Chemische Biologie
In der chemischen Biologie wird this compound zur Modifikation von Biomolekülen verwendet, um die Untersuchung biologischer Prozesse und die Entwicklung neuer therapeutischer Strategien zu unterstützen .
Fluoreszenzmikroskopie
Der Triazolring wird häufig in fluoreszierende Sonden für bildgebende Anwendungen integriert. Seine chemische Stabilität ermöglicht die Herstellung von Sonden, die den rauen Bedingungen standhalten, denen sie häufig bei bildgebenden Verfahren ausgesetzt sind .
Materialwissenschaften
Schließlich trägt this compound in den Materialwissenschaften zur Entwicklung neuer Materialien mit spezifischen Eigenschaften bei, wie z. B. erhöhte Leitfähigkeit oder Festigkeit, indem es Teil der molekularen Struktur des Materials ist .
Wirkmechanismus
Target of Action
1-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, a group of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole analogs have been found to inhibit the Carbonic Anhydrase-II enzyme . .
Mode of Action
Triazoles in general are known to interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby exerting their biological effects .
Biochemical Pathways
Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their high chemical stability, which makes them resistant to acidic or basic hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability could potentially influence the ADME properties of 1-Methyl-1H-1,2,3-triazole.
Result of Action
Triazoles and their derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The chemical stability of triazoles suggests that they may be resistant to various environmental conditions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions and changes in enzyme activity .
Cellular Effects
1-Methyl-1H-1,2,3-triazole has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-Methyl-1H-1,2,3-triazole is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-Methyl-1H-1,2,3-triazole can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-1,2,3-triazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Methyl-1H-1,2,3-triazole is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
1-Methyl-1H-1,2,3-triazole is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-1,2,3-triazole and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-65-5 | |
| Record name | 1-Methyl-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-methyl-1H-1,2,3-triazole?
A1: 1-methyl-1H-1,2,3-triazole (C5H7N3O2) exhibits a near-planar conformation with a maximum deviation of 0.043 (3) Å from planarity, excluding the methyl hydrogen atoms. [] This planar structure influences its intermolecular interactions and packing in the solid state.
Q2: How does the crystal structure of 1-methyl-1H-1,2,3-triazole influence its intermolecular interactions?
A2: In the crystal structure of 1-methyl-1H-1,2,3-triazole, intermolecular C—H⋯O hydrogen bonds connect molecules into layers parallel to the bc plane. [] Additionally, π–π stacking interactions with centroid–centroid distances of 3.685 (2) and 3.697 (2) Å occur between the parallel triazole rings. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
Q3: Can 1-methyl-1H-1,2,3-triazole be used as a building block for synthesizing other compounds?
A3: Yes, 1-methyl-1H-1,2,3-triazole serves as a key intermediate in the synthesis of various compounds. For example, it can be used to synthesize 7-methyl-8-azapurine, a compound with potential biological activity. [] The synthesis involves converting 1-methyl-1H-1,2,3-triazole-4-carboxamide to 6-hydroxy-7-methyl-8-azapurine by heating it with formamide. [] Further modifications at the 6-position of the 8-azapurine scaffold can then be achieved.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)


![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)








